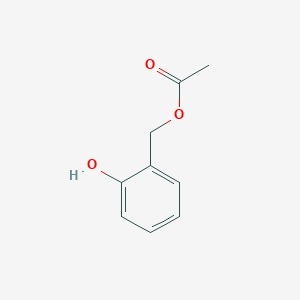

2-acetoxymethylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPXUTOXMVCPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetoxymethylphenol and Its Analogues

Established Synthetic Pathways

Traditional methods for the synthesis of phenolic derivatives have been well-established, offering reliable and understood pathways. These generally involve the functionalization of a pre-existing phenol (B47542) ring.

Phenol Alkylation Approaches (e.g., Williamson Ether Synthesis)

Phenol alkylation is a fundamental process for creating alkyl phenol derivatives and aryl alkyl ethers. The Williamson ether synthesis stands out as a classic and versatile method for forming an ether linkage. byjus.com This reaction proceeds via an SN2 mechanism, where a phenoxide ion, formed by deprotonating a phenol with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide. byjus.commasterorganicchemistry.com

While the Williamson ether synthesis is not the direct route to 2-acetoxymethylphenol, which is an ester, it is a crucial method for synthesizing its ether analogues. The choice of reactants can be tailored to produce a diverse range of structures. The reaction's success is highest with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination reactions instead. byjus.commasterorganicchemistry.com

General Reaction Scheme for Williamson Ether Synthesis: RO⁻Na⁺ (Alkoxide) + R'X (Alkyl Halide) → R-O-R' (Ether) + NaX

Common bases used to deprotonate the phenol include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). gordon.educhem-soc.si In some cases, stronger bases like sodium hydride (NaH) are used, typically in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com

Table 1: Examples of Williamson Ether Synthesis for Phenol Analogues

| Phenol Substrate | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Methylphenol | Chloroacetic acid | NaOH | Water | 4-Methylphenoxyacetic acid gordon.edu |

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | 2-Butoxynaphthalene youtube.com |

| Phenol | Benzyl (B1604629) Bromide | K₂CO₃ | DMF | Benzyl phenyl ether masterorganicchemistry.com |

| Eugenol | Tetramethylammonium chloride | NaOH | Polyethylene glycol (PEG) | (E/Z)-Isoeugenol methyl ether chem-soc.si |

Acylation Strategies

Acylation is the most direct and common strategy for the synthesis of 2-acetoxymethylphenol. This process involves the introduction of an acyl group into a molecule. For the target compound, this is typically achieved through the esterification of the hydroxyl group of 2-hydroxymethylphenol (salicyl alcohol) with an acetylating agent.

The reaction generally involves reacting 2-hydroxymethylphenol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst, such as pyridine (B92270) or triethylamine. This method efficiently converts the primary alcohol group into an acetate (B1210297) ester while leaving the phenolic hydroxyl group intact under controlled conditions.

General Reaction Scheme for Acylation of 2-Hydroxymethylphenol: C₇H₈O₂ (2-Hydroxymethylphenol) + (CH₃CO)₂O (Acetic Anhydride) → C₉H₁₀O₃ (2-Acetoxymethylphenol) + CH₃COOH (Acetic Acid)

Table 2: Reagents for the Acylation of Alcohols

| Acylating Agent | Catalyst/Conditions | Reactivity |

|---|---|---|

| Acetic Anhydride | Pyridine, DMAP | Moderate, commonly used |

| Acetyl Chloride | Triethylamine, Pyridine | High, reacts vigorously |

| Acetic Acid | Acid catalyst (e.g., H₂SO₄), heat | Lower, requires stronger conditions |

Advanced Synthetic Techniques

To meet the demands of modern chemistry for efficiency, diversity, and sustainability, advanced synthetic techniques have been developed. These methods allow for the rapid generation of compound libraries and the use of more environmentally friendly conditions.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) has revolutionized the preparation of compound libraries by immobilizing a starting material onto a solid support, typically a polymer resin. d-nb.info This simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the automation of synthetic steps. d-nb.infoijpsonline.com

For phenolic compounds, the molecule is typically attached to the resin via its hydroxyl group through a linker. acs.org The choice of linker is critical as it determines the conditions under which the final product can be cleaved from the support. d-nb.info Several linkers have been successfully used for the solid-phase synthesis of phenol derivatives, including the Merrifield resin (benzylic ether linker) and photolabile linkers like the o-nitrobenzyl ether linker, which allows for cleavage under mild UV irradiation. acs.orgnih.gov

Once attached to the resin, the phenolic compound can undergo a series of reactions to build complexity before being cleaved to release the final product. nih.gov

Table 3: Common Linkers for Solid-Phase Synthesis of Phenolic Compounds

| Linker Type | Resin | Attachment Chemistry | Cleavage Condition | Reference |

|---|---|---|---|---|

| Benzyl Ether (Merrifield) | Chloromethylpolystyrene | Williamson Ether Synthesis | Strong acid (e.g., TFA, HF) | acs.org |

| Photolabile (o-nitrobenzyl) | Polystyrene | Etherification | UV Photolysis (~350 nm) | acs.orgnih.gov |

| Wang Resin | 4-(Hydroxymethyl)phenoxymethyl polystyrene | Esterification | Moderate acid (e.g., TFA) | acs.org |

Combinatorial Chemistry Approaches

Combinatorial chemistry utilizes techniques like solid-phase synthesis to rapidly produce a large number of different but structurally related molecules, known as a compound library. ijpsonline.com This approach is invaluable in drug discovery and materials science for screening large numbers of compounds for desired properties. benthamdirect.comresearchgate.net

The "split-and-mix" strategy is a powerful method used in solid-phase combinatorial synthesis. ijpsonline.com A batch of resin beads is split into multiple portions, a different building block is added to each portion, and then all portions are recombined. This process can be repeated for several cycles, exponentially increasing the number of unique compounds in the library. ijpsonline.com This methodology has been applied to generate libraries of complex phenolic compounds, such as estradiol (B170435) derivatives and benzimidazole-azo-phenol derivatives, for biological screening. nih.govbenthamdirect.com

Metal-Free Synthetic Methodologies

There is a growing emphasis in organic synthesis on developing metal-free reactions to avoid the cost and toxicity associated with residual transition metals in the final products. nih.govnih.gov These methods often rely on the use of organocatalysts, iodine-mediated reactions, or electrochemistry. nih.govrsc.org

While specific metal-free syntheses for 2-acetoxymethylphenol are not widely reported, the principles are applicable to its analogues. For instance, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to produce indanones. rsc.org Furthermore, electrochemical methods have been developed for C-H amination to synthesize N-heterocycles under metal- and external oxidant-free conditions. nih.gov The application of such strategies to phenolic precursors opens up new, greener pathways to complex analogues. d-nb.info

Stepwise Synthetic Approaches

Stepwise synthesis provides a controlled pathway to 2-acetoxymethylphenol, primarily involving the selective acetylation of the benzylic alcohol of 2-(hydroxymethyl)phenol, also known as salicyl alcohol.

A documented method for the synthesis of 2-acetoxymethylphenol involves the treatment of 2-(hydroxymethyl)phenol with acetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O) in an appropriate solvent like tetrahydrofuran (THF) at a controlled temperature of 0 °C. acs.org The reaction is subsequently neutralized to afford the desired product. acs.org This approach selectively acetylates the primary alcohol group while leaving the phenolic hydroxyl group intact.

Alternatively, the acetylation of alcohols and phenols can be accomplished using various acetylating agents and catalysts. Acetic anhydride is a commonly employed acetylating agent. umich.edubyjus.comakjournals.com The reaction can be catalyzed by acids, including mineral acids like sulfuric acid or solid acid catalysts such as heteropoly acids. umich.edubyjus.com The use of heteropoly acids represents a greener and more eco-friendly approach to acetylation. umich.eduresearchgate.net Another approach involves the use of pyridine along with acetic anhydride.

The precursor, 2-(hydroxymethyl)phenol, can be synthesized through methods such as the oxidation of 2-hydroxytoluene. zsmu.edu.ua One method involves the ozonolysis of 2-hydroxytoluene in the presence of acetic anhydride, sulfuric acid, and manganese (II) acetate, which leads to the formation of 2-acetoxybenzyl acetate that can be subsequently converted to 2-hydroxybenzyl alcohol. zsmu.edu.ua

The following table summarizes a key stepwise synthetic approach to 2-acetoxymethylphenol:

| Precursor | Reagents | Conditions | Product | Reference |

| 2-(hydroxymethyl)phenol | Acetic anhydride, BF₃·Et₂O, THF | 0 °C, 4 hours | 2-Acetoxymethylphenol | acs.org |

Design and Development of Analogues and Derivatives

The core structure of 2-acetoxymethylphenol offers multiple sites for modification, allowing for the design and development of a wide array of analogues and derivatives. These modifications can be strategically implemented to explore structure-activity relationships for various applications.

Strategies for Structural Modification

Structural modification strategies for 2-acetoxymethylphenol and its analogues can be centered on the phenolic hydroxyl group, the aromatic ring, and the acetate moiety. rhhz.net

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be a key target for modification. rhhz.net Esterification or etherification of this group can lead to a diverse range of derivatives. For instance, the phenolic hydroxyl can be converted to its corresponding acetate, leading to 2-acetoxybenzyl acetate. kyoto-u.ac.jpkyoto-u.ac.jp

Modification of the Aromatic Ring: The aromatic ring presents opportunities for the introduction of various substituents, thereby altering the electronic and steric properties of the molecule. rhhz.net Halogenation, nitration, and alkylation are common electrophilic aromatic substitution reactions that can be employed to introduce functional groups at different positions on the benzene (B151609) ring. For example, analogues such as 2-bromo-4-acetoxymethylphenol have been mentioned in the literature. google.com

Modification of the Acetate Group: The acetate group can also be modified. Hydrolysis of the ester would yield the parent 2-(hydroxymethyl)phenol. kyoto-u.ac.jp Transesterification reactions could be employed to introduce different acyl groups, leading to a variety of ester derivatives.

The following table outlines potential strategies for structural modification:

| Modification Site | Type of Reaction | Potential Derivatives | Reference |

| Phenolic Hydroxyl Group | Esterification | 2-Acetoxybenzyl acetate | kyoto-u.ac.jpkyoto-u.ac.jp |

| Aromatic Ring | Halogenation | Bromo-substituted analogues | google.com |

| Acetate Group | Hydrolysis | 2-(Hydroxymethyl)phenol | kyoto-u.ac.jp |

Stereoselective Synthesis Considerations

While 2-acetoxymethylphenol itself is achiral, the synthesis of its analogues can introduce chirality, necessitating stereoselective synthetic methods. Chirality can be introduced through the presence of a stereogenic center on a substituent attached to the aromatic ring or within the ester group itself.

Axial Chirality: For certain substituted analogues, particularly those with bulky groups at the ortho positions relative to a bond with restricted rotation, axial chirality may arise. The stereoselective synthesis of such atropisomers is a topic of interest in organic synthesis, often employing chiral catalysts or auxiliaries. researchgate.net

Stereocenters in Substituents: If a substituent introduced onto the aromatic ring or the ester group contains a stereocenter, its stereoselective synthesis becomes crucial. This can be achieved through various asymmetric synthesis techniques, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. mdpi.commdpi.com For instance, the dynamic kinetic resolution (DKR) of racemic chiral alcohols, often catalyzed by a combination of a metal complex and a lipase (B570770), is a powerful method for producing enantiomerically pure esters. mdpi.com

Enzymatic Synthesis: Enzymatic methods, such as those employing lipases, can be highly effective for the stereoselective synthesis of esters. mdpi.commdpi.com These biocatalysts can differentiate between enantiomers of a racemic alcohol or acid, leading to the formation of an enantioenriched ester product. mdpi.com For example, Candida antarctica lipase B has been used for the synthesis of various benzyl acetate derivatives. mdpi.com

The following table summarizes key considerations for stereoselective synthesis:

| Type of Chirality | Synthetic Approach | Key Concepts | Reference |

| Axial Chirality | Chiral catalysis | Atropisomerism | researchgate.net |

| Stereocenters in Substituents | Asymmetric synthesis, Enzymatic resolution | Dynamic Kinetic Resolution | mdpi.com |

| Chiral Esters | Enzymatic transesterification | Biocatalysis, Lipases | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 2 Acetoxymethylphenol

Fundamental Reaction Mechanisms

Nucleophilic Substitution Processes

The acetoxymethyl group in 2-acetoxymethylphenol contains an ester functional group attached to a benzylic carbon. This structure is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the acetoxy group. These reactions can proceed through different mechanisms, primarily the Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) pathways. ksu.edu.saorganic-chemistry.orgedubull.com

In an Sₙ1 reaction , the process occurs in two steps. The first and rate-determining step is the departure of the leaving group (the acetate (B1210297) anion, AcO⁻) to form a resonance-stabilized benzylic carbocation. edubull.comallen.in The presence of the ortho-hydroxyl group can further stabilize this intermediate through resonance. The second step is a rapid attack by a nucleophile on the carbocation. allen.in Polar protic solvents, which can stabilize the carbocation intermediate, favor the Sₙ1 mechanism. ksu.edu.saallen.in

In an Sₙ2 reaction , the substitution occurs in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs. ksu.edu.saorganic-chemistry.org This process involves a five-coordinate transition state and results in an inversion of stereochemistry if the carbon were chiral. allen.in Strong nucleophiles and polar aprotic solvents typically favor the Sₙ2 pathway. ksu.edu.saedubull.com

A key reaction pathway for 2-acetoxymethylphenol and related compounds involves the formation of a highly reactive intermediate known as a quinone methide. acs.orgresearchgate.net This can occur via an intramolecular process where the phenolic proton is lost, and the resulting phenoxide attacks the benzylic carbon, displacing the acetate group. This process is essentially an intramolecular nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are controlled by the substituents already present on the ring. pitt.edu

In 2-acetoxymethylphenol, the hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The acetoxymethyl (-CH₂OAc) group is generally considered to be weakly deactivating due to the inductive effect of the ester functionality.

The directing effects of the two groups are as follows:

-OH group: Directs incoming electrophiles to positions 4 and 6 (ortho and para to the hydroxyl group).

-CH₂OAc group: Directs to the meta positions relative to itself (positions 3 and 5).

Given that the hydroxyl group is a much stronger activating group than the acetoxymethyl group is a deactivating one, the -OH group's directing effect will dominate. Therefore, electrophilic substitution on 2-acetoxymethylphenol is expected to occur primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent acetoxymethyl group may disfavor substitution at position 6, making position 4 the most likely site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Acetoxymethylphenol

| Reagent Type | Predicted Major Product |

|---|---|

| Halogenation (e.g., Br₂, FeBr₃) | 4-Bromo-2-acetoxymethylphenol |

| Nitration (e.g., HNO₃, H₂SO₄) | 2-Acetoxymethyl-4-nitrophenol |

| Sulfonation (e.g., fuming H₂SO₄) | 3-(Acetoxymethyl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation (e.g., RCOCl, AlCl₃) | 1-(2-(Acetoxymethyl)-5-hydroxyphenyl)ethan-1-one |

Oxidation and Reduction Pathways

The oxidation and reduction of 2-acetoxymethylphenol can target either the phenolic ring or the ester side chain.

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. libretexts.orglibretexts.org Mild oxidizing agents can convert phenols into various products, including quinones. The oxidation state of a carbon atom increases when it forms a bond to a more electronegative atom like oxygen. libretexts.orgmasterorganicchemistry.com For 2-acetoxymethylphenol, oxidation could lead to the formation of a corresponding ortho-benzoquinone derivative. The presence of the electron-donating hydroxyl group facilitates this process by lowering the oxidation potential of the ring. savemyexams.com

Reduction: Reduction pathways typically involve increasing the number of carbon-hydrogen bonds or decreasing the number of carbon-heteroatom bonds. masterorganicchemistry.compraxilabs.com The ester functionality in the acetoxymethyl group can be reduced. For example, treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to two alcohol functionalities. In this case, the acetoxymethyl group would be converted to a diol (two -CH₂OH groups, one from the acyl part and one from the "alkoxy" part), and the phenolic hydroxyl would remain, likely as a lithium salt until workup.

Radical and Ionic Reaction Pathways

Beyond the fundamental mechanisms, 2-acetoxymethylphenol can engage in more complex transformations involving highly reactive radical or ionic intermediates.

Ionic Pathways: A significant ionic pathway for 2-acetoxymethylphenol and its derivatives is the generation of quinone methides (QMs). researchgate.net These are neutral, highly reactive intermediates that play a role in biological processes like DNA alkylation. acs.orgresearchgate.net The formation can be initiated by heat or, in some cases, photochemically. The process involves the loss of the phenolic proton and the acetate leaving group, forming a conjugated system. These intermediates are potent electrophiles and will readily react with available nucleophiles. researchgate.net Studies on related arenediazonium ions have shown that decomposition can proceed via distinct radical and ionic pathways, with reaction conditions such as the presence of oxygen influencing which mechanism dominates. rsc.org

Radical Pathways: Radical reactions involve species with unpaired electrons. nih.gov For 2-acetoxymethylphenol, radical pathways could be initiated by photolysis or the use of radical initiators. For instance, homolytic cleavage of the phenolic O-H bond can generate a phenoxyl radical. researchgate.net This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Such radicals can participate in various reactions, including dimerization or hydrogen abstraction. The benzylic C-H bonds in the methyl group are also potential sites for radical abstraction. The study of silyl (B83357) enol ethers, which are also versatile precursors, highlights the broad utility of radical reactions in modern synthesis. sioc-journal.cn

Reaction Kinetics and Rate-Determining Steps

For the Sₙ1 hydrolysis of 2-acetoxymethylphenol, the rate-determining step is the initial unimolecular cleavage of the C-O bond to form the benzylic carbocation. ksu.edu.saedubull.com Therefore, the rate law would be first-order, depending only on the concentration of 2-acetoxymethylphenol.

Rate = k[C₉H₁₀O₃] savemyexams.com

Rate = k[C₉H₁₀O₃][Nucleophile] savemyexams.com

In electrophilic aromatic substitution , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the resonance-stabilized carbocation intermediate (the sigma complex), as this step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast step. masterorganicchemistry.com

Kinetic studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have shown that rate constants are highly dependent on temperature and pressure, with different pathways (addition vs. H-abstraction) dominating under different conditions. nih.gov Similar complexities would be expected for the reactions of 2-acetoxymethylphenol.

Table 2: Factors Influencing Rate-Determining Steps in Reactions of 2-Acetoxymethylphenol

| Reaction Type | Rate-Determining Step | Factors Increasing Rate |

|---|---|---|

| Sₙ1 Substitution | Formation of benzylic carbocation | Polar protic solvent, stable leaving group |

| Sₙ2 Substitution | Bimolecular nucleophilic attack | Strong nucleophile, polar aprotic solvent, unhindered substrate |

Identification and Characterization of Intermediate Species

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. savemyexams.com These species are often short-lived and require specialized techniques for detection. ku.dk

In the reactions of 2-acetoxymethylphenol, several key intermediates can be postulated:

Benzylic Carbocation (in Sₙ1): This planar, sp²-hybridized intermediate could be detected or trapped by nucleophiles. Its formation is the key to racemization if the starting material were chiral. allen.in

Sigma Complex (in EAS): This resonance-stabilized carbocation is the hallmark of electrophilic aromatic substitution. Its structure helps explain the ortho, para, or meta directing effects of substituents. masterorganicchemistry.comlibretexts.org

Quinone Methide (in elimination/rearrangement): This is a particularly important intermediate for ortho-hydroxybenzyl derivatives. Experimental studies on related compounds have used techniques like nanosecond and femtosecond transient absorption spectroscopy and low-temperature IR spectroscopy to directly observe and characterize these species. researchgate.net Trapping experiments with nucleophiles can also provide strong evidence for their formation. researchgate.net

Phenoxyl Radical: Formed by homolytic cleavage of the O-H bond, this radical intermediate can be detected by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. beilstein-journals.org

The identification of these intermediates confirms the operation of specific ionic or radical pathways and provides a more complete picture of the molecule's chemical reactivity. rsc.org

Derivatization Strategies for Enhanced Research Applications

Purpose and Principles of Chemical Derivatization in Analytical Research

Chemical derivatization is the process of transforming a chemical compound into a derivative of a similar chemical structure. wikipedia.org This modification is performed to alter the physicochemical properties of the original analyte to make it more suitable for analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). numberanalytics.comscribd.comnih.gov The primary goals of derivatization are to improve the volatility and thermal stability of polar compounds, enhance detector response and sensitivity, and improve chromatographic separation and peak shape. taylorandfrancis.comjfda-online.comlibretexts.org

For compounds containing active hydrogen atoms, such as the phenolic hydroxyl group in 2-acetoxymethylphenol, derivatization is often necessary for GC analysis. libretexts.orglibretexts.org The polar -OH group can cause poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the stationary phase or thermal instability. libretexts.orgresearchgate.net By replacing the active hydrogen with a less polar group, the resulting derivative becomes more volatile, less polar, and more thermally stable, making it amenable to GC analysis. scribd.comphenomenex.com

The core principles of an ideal derivatization reaction include:

Completeness: The reaction should proceed reliably and to completion, minimizing the presence of unreacted starting material which can complicate analysis. wikipedia.org

Specificity: The reaction should be specific to a particular functional group to avoid unwanted side reactions and interferences. wikipedia.org

Stability: The resulting derivative must be stable under the analytical conditions to ensure accurate and reproducible results. wikipedia.org

Simplicity: The procedure should be straightforward and not introduce significant contaminants. taylorandfrancis.com

Derivatization can be performed before the chromatographic separation (pre-column) or after (post-column), with pre-column derivatization being the most common approach in GC. nih.govweber.hu

Functional Group Derivatization Methods

The phenolic hydroxyl group of 2-acetoxymethylphenol is the primary target for derivatization. Common methods include silylation, acylation, and alkylation. numberanalytics.comscribd.comelsevierpure.com

Silylation is one of the most widely used derivatization methods for GC analysis. It involves replacing an active hydrogen in a functional group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgphenomenex.com The resulting trimethylsilyl ethers are significantly more volatile, less polar, and more thermally stable than the original phenolic compounds. scribd.comoup.com

Common Silylating Reagents for Phenols:

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and widely used silylating agent, capable of derivatizing a broad range of compounds, including phenols. numberanalytics.comnih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most reactive silylating reagents, known for producing stable and volatile byproducts. numberanalytics.com |

| Hexamethyldisilazane | HMDS | A milder reagent, often used with a catalyst for the silylation of phenols. researchgate.netresearchgate.net |

The general reaction for the trimethylsilylation of a phenol (B47542) is as follows: Ar-OH + (CH₃)₃Si-X → Ar-O-Si(CH₃)₃ + HX (where Ar-OH represents the phenol and (CH₃)₃Si-X is the silylating reagent)

Acylation is a derivatization process that introduces an acyl group (R-C=O) into a molecule by replacing an active hydrogen. research-solution.com For phenols, this results in the formation of stable esters. Acylation reagents often contain fluorine atoms, which can significantly enhance the detectability of the derivatives using an electron capture detector (ECD). jfda-online.com This method reduces the polarity of the phenolic group, thereby improving its chromatographic properties. scribd.comresearch-solution.com

Alkylation involves replacing an active hydrogen with an alkyl group. gcms.cz This process converts acidic hydroxyl groups, like those in phenols, into ethers or esters, which are less polar and more volatile. weber.hugcms.cz Alkylation reactions can vary from strongly acidic to strongly basic conditions, and the resulting derivatives are generally stable. research-solution.com

Comparison of Derivatization Methods for Phenols:

| Method | Reagent Type | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | Silylating agents (e.g., BSTFA, MSTFA) | Silyl Ether | High volatility, good thermal stability, versatile for many functional groups. scribd.comlibretexts.org |

| Acylation | Acylating agents (e.g., Anhydrides) | Ester | Forms stable derivatives, can introduce electrophoric groups for enhanced ECD detection. jfda-online.comresearch-solution.com |

While silylation, acylation, and alkylation are general strategies, specific reagents are employed to target certain functional groups or to achieve particular analytical goals, such as enhanced sensitivity.

2,4-Dinitrophenylhydrazine (DNPH): This reagent is primarily used for the derivatization of aldehydes and ketones. wikipedia.orgnih.gov It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. d-nb.info These derivatives are highly colored and absorb UV light, making them suitable for analysis by HPLC-UV or LC-MS. nih.govsigmaaldrich.comjst.go.jp While 2-acetoxymethylphenol itself does not have a carbonyl group for this reaction, DNPH is a critical reagent in broader analytical contexts where carbonyl-containing compounds are analyzed alongside phenols. yorku.ca

Pentafluorobenzyl Bromide (PFBBr): PFBBr is an alkylating agent used to form pentafluorobenzyl (PFB) derivatives. tandfonline.com It is highly effective for derivatizing acidic compounds such as carboxylic acids and phenols. sigmaaldrich.comtcichemicals.comsigmaaldrich.com The resulting PFB ethers are extremely sensitive to electron capture detection (ECD), allowing for trace-level analysis. sigmaaldrich.comsigmaaldrich.com This makes PFBBr a valuable reagent when high sensitivity is required for the quantification of phenolic compounds like 2-acetoxymethylphenol. tandfonline.com The derivatization often requires a phase-transfer catalyst, such as a crown ether or a quaternary ammonium (B1175870) salt, to facilitate the reaction between the phenoxide ion and the PFBBr. sigmaaldrich.comsigmaaldrich.com

Optimization of Derivatization Protocols (e.g., Temperature, Reaction Time, Reagent Concentration)

To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Key parameters include reaction temperature, reaction time, and the concentration of the derivatization reagent. sigmaaldrich.comnih.govoncotarget.com

Temperature: The optimal reaction temperature can vary significantly depending on the analyte and the reagent used. sigmaaldrich.com Some silylation reactions for simple alcohols and phenols can proceed rapidly at room temperature, while others, especially for sterically hindered compounds or less reactive functional groups, may require heating to higher temperatures (e.g., 60-90°C) to go to completion. sigmaaldrich.comnih.govoncotarget.com Optimization studies are performed by testing a range of temperatures to find the point that provides the highest derivative yield without causing degradation. nih.govrsc.org

Reaction Time: The time required for a derivatization reaction to reach completion can range from seconds to hours. sigmaaldrich.comnih.gov For instance, a fast silylation of phenols in acetone (B3395972) with BSTFA can be quantitative within 15 seconds at room temperature. nih.gov In contrast, other derivatization reactions may require incubation for 30 minutes, an hour, or even longer. sigmaaldrich.comoncotarget.com The optimal time is determined by analyzing aliquots at different time intervals until the product peak area no longer increases. sigmaaldrich.comrsc.org

Reagent Concentration: It is standard practice to use the derivatization reagent in excess to drive the reaction to completion. sigmaaldrich.com A molar ratio of reagent to analyte of at least 2:1 is often recommended, but the optimal ratio can be much higher and needs to be determined experimentally. sigmaaldrich.comconicet.gov.ar Studies involve testing different reagent concentrations to find the minimum amount needed for complete derivatization, as excessive reagent can sometimes interfere with the analysis or cause unwanted side products. nih.govconicet.gov.ar

The solvent used for the reaction is also a critical parameter. For silylation, aprotic solvents are necessary as protic solvents like water or alcohols will react with the silylating reagent. scribd.comphenomenex.com Acetone has been shown to significantly accelerate silylation reaction rates for phenols compared to other solvents. nih.gov

Table of Compound Names

| Compound Name |

|---|

| 2-acetoxymethylphenol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide |

| Hexamethyldisilazane |

| Trimethylchlorosilane |

| 2,4-Dinitrophenylhydrazine |

| Pentafluorobenzyl Bromide |

| Acetone |

| Arginine |

| Ornithine |

| Serine |

| Caffeic acid |

| Ferulic acid |

| 2,3-dihydroxyphenylacetic acid |

| Syringic acid |

| α-hydroxydihydrocaffeic acid |

| o-hydroxydihydrocaffeic acid |

| 2-hydroxyphenylpropionic acid |

| 3,4-dihydroxyphenylacetic acid |

| 2,6-dichlorophenol |

| Tetrachlorohydroquinone |

| 2-chlorophenol |

| 2,4-dichlorophenol |

| 2,4,6-trichlorophenol |

| 4-nonylphenol |

| Triclosan |

| Bisphenol-A |

| Pentachlorophenol |

| Cresols |

| Xylenols |

| 2,4,6-TCP |

| DEHP |

| Indole |

| Citrulline |

| Glutamic acid |

| Proline |

| Tyramine |

| 5-Methylcytosine |

| 5-Hydroxymethylcytosine |

| 5-Formylcytosine |

| 5-Carboxylcytosine |

| Succinic acid |

| Formaldehyde |

| Acetaldehyde |

| Glyoxal |

| Methylglyoxal |

| Pinonaldehyde |

| Nopinone |

| Butyraldehyde |

| Isobutyraldehyde |

| Oxazepam |

| Amphetamine |

| Methamphetamine |

| Cocaine |

| Ecgonine methyl ester |

| Benzoylecgonine |

| 2-methyl-6-t-butylphenol |

| 2,6-di-t-butylphenol |

| Δ¹-tetrahydrocannabinol |

Advanced Analytical Techniques for 2 Acetoxymethylphenol Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable in the study of 2-acetoxymethylphenol, providing detailed insights into its structural features and electronic properties. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-acetoxymethylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts of hydrogen atoms are analyzed. The spectrum of 2-acetoxymethylphenol would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetoxymethyl group, and the methyl protons of the acetate (B1210297) group. The exact chemical shifts can be influenced by the solvent used. sigmaaldrich.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-acetoxymethylphenol gives a distinct signal. Approximate chemical shift ranges for the different types of carbon atoms are known. libretexts.orgmsu.edu For instance, the carbonyl carbon of the ester group would appear at a significantly different chemical shift compared to the aromatic and aliphatic carbons. libretexts.org

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.0 - 9.5 pdx.edu |

| ¹H | Methylene (-CH₂-O) | ~3.6 pdx.edu |

| ¹H | Methyl (-COCH₃) | ~2.1 |

| ¹³C | Carbonyl (C=O) | 150 - 200 libretexts.org |

| ¹³C | Aromatic (Ar-C) | 100 - 150 libretexts.org |

| ¹³C | Methylene (-CH₂-O) | 50 - 100 libretexts.org |

| ¹³C | Methyl (-CH₃) | 0 - 50 libretexts.org |

Infrared (IR) and Raman Spectroscopy (for Functional Group Analysis)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For 2-acetoxymethylphenol, characteristic absorption bands would be expected for the O-H stretch of the phenolic group, the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and the aromatic C-H and C=C stretches.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational modes of a molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov For 2-acetoxymethylphenol, Raman spectra would complement IR data, aiding in the complete vibrational analysis and structural confirmation. nih.gov The resolution of Raman spectra can be crucial for distinguishing between similar compounds. avantesusa.com

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Ester C=O | Stretching | 1735 - 1750 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Ester C-O | Stretching | 1000 - 1300 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edutechnologynetworks.com Aromatic compounds like 2-acetoxymethylphenol exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene (B151609) ring. youtube.com The presence of the hydroxyl and acetoxymethyl substituents on the ring will influence the wavelength of maximum absorption (λmax). masterorganicchemistry.com

Fluorescence Spectroscopy: While not all molecules fluoresce, those that do can be studied using fluorescence spectroscopy. This technique involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This can be a highly sensitive method for quantification and for probing the molecule's electronic environment. Its applicability to 2-acetoxymethylphenol would depend on the molecule's quantum yield of fluorescence.

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.comagnopharma.com It is highly effective for separating 2-acetoxymethylphenol from complex mixtures and providing structural information through fragmentation patterns. eag.comnih.gov The specificity of MS/MS allows for confident identification and quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. chromatographyonline.comnih.gov This is crucial for confirming the identity of 2-acetoxymethylphenol and distinguishing it from isobaric compounds. nih.govyoutube.com HRMS is a key tool in metabolomics and the analysis of complex biological samples. nih.gov

Advanced X-ray Techniques (e.g., X-ray Fluorescence, X-ray Diffraction, X-ray Photoelectron Spectroscopy, X-ray Absorption Spectroscopy)

Advanced X-ray techniques provide detailed information about the elemental composition, crystal structure, and electronic states of a material.

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgcarleton.eduyoutube.com It works by exciting a sample with X-rays and measuring the emitted fluorescent X-rays, which are characteristic of each element present. wikipedia.orgmfa.org

X-ray Diffraction (XRD): XRD is primarily used to determine the atomic and molecular structure of a crystal. sci-hub.sespringernature.com By analyzing the angles and intensities of the diffracted X-ray beams, the crystal lattice parameters and the arrangement of atoms in 2-acetoxymethylphenol can be determined if it is in a crystalline form. doitpoms.ac.ukresearchgate.netdoitpoms.ac.uk

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. wikipedia.orgchemistryviews.orgmicro.org.au By irradiating the sample with X-rays, photoelectrons are ejected, and their kinetic energies are measured to determine their binding energies, which are characteristic of the elements and their oxidation states. tib.eucarleton.edu

X-ray Absorption Spectroscopy (XAS): XAS is a technique for probing the local geometric and/or electronic structure of matter. wikipedia.orgspringernature.com It involves tuning X-ray energies to cause the excitation of core electrons, providing information on the oxidation state and coordination environment of the absorbing atom. uwo.cayoutube.com Time-resolved XAS can even track changes in the chemical state of a catalyst during a reaction. nih.gov

Chromatographic Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components in a mixture. nih.govyoutube.comyoutube.com The choice of chromatographic method depends on the properties of the analyte and the matrix. youtube.com

For the analysis of 2-acetoxymethylphenol, a phenolic compound, various chromatographic methods can be employed. nih.gov Liquid chromatography (LC) is particularly well-suited. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a common choice for the analysis of phenolic compounds. A reversed-phase C18 column is often used, where the nonpolar stationary phase retains the relatively nonpolar 2-acetoxymethylphenol, and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used for elution.

Quantification: Following separation, quantification is typically achieved using a detector coupled to the chromatograph. A UV detector is suitable for 2-acetoxymethylphenol due to its aromatic ring. youtube.com For higher sensitivity and selectivity, a mass spectrometer is used as the detector (LC-MS). agnopharma.com By creating a calibration curve with standards of known concentration, the amount of 2-acetoxymethylphenol in a sample can be accurately determined. LC-MS/MS offers even greater specificity for quantification in complex matrices. nih.govmdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds like 2-acetoxymethylphenol. nih.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

When coupled with a mass spectrometer (MS), GC becomes an even more potent tool for both qualitative and quantitative analysis. nih.govnih.gov GC-MS allows for the identification of unknown compounds by comparing their mass spectra to extensive libraries. nih.gov For quantitative purposes, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are detected, thereby increasing sensitivity and selectivity. nih.gov

In the context of 2-acetoxymethylphenol research, GC-MS can be utilized to:

Identify and quantify 2-acetoxymethylphenol in complex mixtures: This is particularly relevant in studies investigating the thermal degradation of materials where 2-acetoxymethylphenol might be a minor component among numerous other volatile organic compounds (VOCs). nih.gov

Monitor the formation of 2-acetoxymethylphenol in real-time: By coupling a GC-MS system to a reaction vessel, researchers can track the concentration of 2-acetoxymethylphenol as a function of time, providing valuable kinetic data.

Analyze reaction byproducts: In synthetic procedures aimed at producing 2-acetoxymethylphenol, GC-MS can help identify and quantify any impurities or side-products, aiding in the optimization of reaction conditions. colab.ws

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for highly complex samples. copernicus.org This technique employs two columns with different stationary phases, providing a two-dimensional separation that can resolve compounds that co-elute in a single-column setup. copernicus.org

High-Performance Liquid Chromatography (HPLC) and HPLC-UV Detection

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. basicmedicalkey.com In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. The separation of analytes is based on their differential interactions with the stationary and mobile phases. basicmedicalkey.com

For the analysis of 2-acetoxymethylphenol, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). nih.gov

HPLC with UV Detection

A common detector used in conjunction with HPLC is the ultraviolet (UV) detector. nih.govresearchgate.net This detector measures the absorbance of the eluent at a specific wavelength. Since 2-acetoxymethylphenol contains a benzene ring, it exhibits strong UV absorbance, making HPLC-UV a suitable method for its detection and quantification. nih.govresearchgate.net The wavelength of maximum absorbance (λmax) for 2-acetoxymethylphenol would be selected to ensure the highest sensitivity.

Key applications of HPLC-UV in 2-acetoxymethylphenol research include:

Routine quality control: To assess the purity of synthesized 2-acetoxymethylphenol and quantify it in formulated products.

Stability studies: To monitor the degradation of 2-acetoxymethylphenol over time under various storage conditions.

Dissolution testing: To determine the rate at which 2-acetoxymethylphenol dissolves from a solid dosage form.

The development of an HPLC-UV method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a good separation with a reasonable analysis time. nih.govmdpi.com

Solid Phase Extraction (SPE) for Sample Preparation

Sample preparation is a critical step in the analytical workflow, especially when dealing with complex matrices. windows.net Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from a variety of samples prior to chromatographic analysis. sigmaaldrich.comresearchgate.net The principle of SPE involves passing a liquid sample through a sorbent bed that selectively retains the analyte of interest, while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent using a small volume of a strong solvent. youtube.com

For the analysis of 2-acetoxymethylphenol in environmental or biological samples, SPE can be employed to:

Remove matrix interferences: Components in the sample matrix, such as salts, proteins, and other organic molecules, can interfere with the chromatographic analysis. nih.gov SPE can effectively remove these interferences, leading to cleaner chromatograms and more reliable results. windows.net

Concentrate the analyte: When the concentration of 2-acetoxymethylphenol in a sample is very low, SPE can be used to concentrate the analyte to a level that is detectable by the analytical instrument. nih.gov

Solvent exchange: SPE can be used to transfer the analyte from the original sample solvent to a solvent that is more compatible with the subsequent chromatographic analysis. windows.net

The choice of SPE sorbent depends on the properties of the analyte and the sample matrix. For a moderately polar compound like 2-acetoxymethylphenol, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is often a suitable choice for extraction from aqueous samples. windows.netyoutube.com The SPE method development involves optimizing the conditioning, loading, washing, and elution steps to achieve high recovery of the analyte and efficient removal of interferences. youtube.com

Validation of Analytical Procedures

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eucampilab.byeuropa.eu A validated analytical method provides reliable, reproducible, and accurate results. ijapbc.com The key validation parameters are discussed below in the context of analyzing 2-acetoxymethylphenol.

Method Limit of Quantification and Detection

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. cdc.govchromatographyonline.comloesungsfabrik.de It is the concentration that gives a signal that is statistically different from the background noise. loesungsfabrik.de

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. loesungsfabrik.denih.govresearchgate.net The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the working range of the method. loesungsfabrik.denih.gov

Several methods can be used to determine the LOD and LOQ, including:

Signal-to-Noise Ratio: This approach is applicable to analytical methods that exhibit baseline noise. loesungsfabrik.de Typically, a signal-to-noise ratio of 3:1 is used to estimate the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Standard Deviation of the Blank: This method involves analyzing a number of blank samples and calculating the standard deviation of the response. The LOD and LOQ are then calculated based on this standard deviation and a defined confidence level.

Calibration Curve: The LOD and LOQ can also be estimated from the standard deviation of the y-intercepts of regression lines from a series of calibration curves. loesungsfabrik.de

For the analysis of 2-acetoxymethylphenol, the LOD and LOQ would be determined for the specific GC or HPLC method being used and would be expressed in units of concentration (e.g., µg/mL or ng/mL).

Procedural Recovery and Selectivity

Procedural Recovery is a measure of the efficiency of an analytical method, including both the sample preparation and the analytical measurement steps. It is determined by analyzing a sample that has been spiked with a known amount of the analyte and comparing the measured concentration to the known spiked concentration. High and consistent recovery is essential for accurate quantification, especially when using a complex sample preparation procedure like SPE. nih.gov

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov For a chromatographic method, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte. This can be assessed by analyzing blank matrix samples and samples containing potential interfering compounds. In HPLC-MS or GC-MS, selectivity is further enhanced by monitoring specific ions characteristic of the analyte. nih.gov

Inter-laboratory Study Methodologies

An inter-laboratory study , also known as a collaborative study or round-robin test, is a study in which multiple laboratories analyze the same samples using the same analytical method. mdpi.com The purpose of an inter-laboratory study is to assess the reproducibility of the method, which is the precision of the method when performed by different analysts in different laboratories with different equipment. mdpi.com

The design of an inter-laboratory study for the analysis of 2-acetoxymethylphenol would typically involve:

A detailed and unambiguous analytical protocol: This ensures that all participating laboratories perform the analysis in exactly the same way.

Preparation of homogeneous and stable test materials: Samples with known concentrations of 2-acetoxymethylphenol would be prepared and distributed to the participating laboratories.

Statistical analysis of the results: The data from all laboratories would be collected and analyzed statistically to determine the mean, standard deviation, and coefficient of variation for each sample. mdpi.com

Successful completion of an inter-laboratory study provides strong evidence that the analytical method is robust and transferable, making it suitable for routine use in different analytical laboratories. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing the analytical techniques and validation parameters discussed.

Table 1: Advanced Analytical Techniques for 2-Acetoxymethylphenol

| Technique | Principle | Application in 2-Acetoxymethylphenol Research |

| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection. nih.govnih.gov | Identification and quantification in complex mixtures, monitoring reaction kinetics, and analysis of byproducts. nih.govcolab.ws |

| HPLC-UV | Separation of compounds based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. basicmedicalkey.comresearchgate.net | Routine quality control, stability studies, and dissolution testing. nih.govmdpi.com |

| SPE | Sample cleanup and concentration by selectively retaining the analyte on a solid sorbent. sigmaaldrich.comresearchgate.net | Removal of matrix interferences and pre-concentration of the analyte from various samples. windows.netnih.gov |

Table 2: Key Validation Parameters for Analytical Procedures

| Parameter | Definition | Importance for 2-Acetoxymethylphenol Analysis |

| LOD | The lowest concentration of an analyte that can be reliably detected. cdc.govchromatographyonline.com | Establishes the detection capability of the method. |

| LOQ | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. loesungsfabrik.denih.govresearchgate.net | Defines the lower limit of the quantitative range of the method. |

| Recovery | The efficiency of the entire analytical procedure, including sample preparation. nih.gov | Ensures accurate quantification, especially in complex matrices. |

| Selectivity | The ability to measure the analyte in the presence of other components. fda.gov | Prevents interference from other compounds in the sample, ensuring the accuracy of the results. |

| Reproducibility | The precision of the method across different laboratories. mdpi.com | Demonstrates the robustness and transferability of the method. |

Computational Chemistry Approaches in 2 Acetoxymethylphenol Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. bohrium.comacs.org It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. wikipedia.orgusda.gov DFT calculations focus on the electron density, a function of only three spatial variables, rather than the complex multi-electron wavefunction, to determine the energy and properties of a molecule. nih.govscielo.org.mx

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in 2-acetoxymethylphenol must be determined. This process, known as geometry optimization, involves calculating the forces on each atom and systematically adjusting their positions until a minimum energy structure is found. researchgate.net At this equilibrium geometry, the net forces on the atoms are zero. talete.mi.it

The optimization is typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that defines the mathematical functions used to describe the electron orbitals. tandfonline.comrsc.org The result is a detailed picture of the molecule's structure, including precise bond lengths, bond angles, and dihedral (torsional) angles. While a definitive, published optimized geometry for 2-acetoxymethylphenol is scarce, DFT calculations have been performed on its isomer, guaiacyl acetate (B1210297), in studies of reaction mechanisms. uantwerpen.be

Table 1: Illustrative Optimized Geometric Parameters for a Phenolic Compound (Generic Example)

| Parameter | Type | Value |

| C1-C2 Bond Length | Ångström (Å) | 1.40 |

| O-H Bond Length | Ångström (Å) | 0.97 |

| C-O-H Bond Angle | Degrees (°) | 109.5 |

| Ring Dihedral Angle | Degrees (°) | 0.0 |

Note: This table is illustrative and does not represent experimentally verified data for 2-acetoxymethylphenol. It shows the type of data obtained from a geometry optimization calculation.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : Represents the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy suggests a better electron donor. researchgate.net

LUMO : Represents the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy indicates a better electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. tandfonline.com

This analysis is fundamental in predicting how 2-acetoxymethylphenol might interact with other molecules, including biological targets. Studies on various phenolic compounds consistently use HOMO-LUMO analysis to explain antioxidant activity and reactivity. nih.govmdpi.com

Table 2: Illustrative Frontier Orbital Energies for a Phenolic Compound (Generic Example)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This table provides example values to illustrate the output of a DFT electronic structure calculation. Specific values for 2-acetoxymethylphenol would require a dedicated computational study.

Conceptual DFT provides a framework to quantify global chemical concepts based on how the energy of the system changes with respect to the number of electrons. These descriptors help in understanding and predicting the global reactivity of a molecule. Key quantities include: acs.orgscielo.org.mx

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These calculated parameters are invaluable for comparing the reactivity of 2-acetoxymethylphenol against other similar compounds without resorting to experimentation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity or a specific property. nih.govresearchgate.net If a QSAR model were to be developed for a series of compounds including 2-acetoxymethylphenol, the goal would be to predict a specific activity (e.g., antioxidant capacity, toxicity) based on its structural features. bohrium.comresearchgate.netoup.com

The first step in QSAR is to translate the chemical structure of 2-acetoxymethylphenol into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule. Software can generate thousands of descriptors, which are generally categorized as: talete.mi.itresearchgate.netalvascience.com

0D/1D Descriptors : Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors : Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors : Based on the 3D optimized geometry (e.g., molecular volume, surface area).

Quantum-Chemical Descriptors : Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

From this large pool, a smaller, relevant subset of descriptors is chosen through statistical methods to avoid overfitting and redundant information. rsc.org The selection process is crucial for building a robust and interpretable model.

Table 3: Illustrative Molecular Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight (MW) | The sum of the atomic weights. |

| 2D | Number of Rotatable Bonds (RBN) | Counts single bonds that allow free rotation. |

| 2D | Topological Polar Surface Area (TPSA) | Surface area of polar atoms, related to transport. |

| 3D | Molecular Volume | The volume of the space occupied by the molecule. |

| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity. |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |

Once descriptors are selected, a mathematical model is built to correlate them with the observed activity. Regression analysis is a common approach. nih.govnih.gov

Multiple Linear Regression (MLR) : This method creates a simple linear equation that relates the activity to several descriptors. The output is an easily interpretable formula. researchgate.net For example, a hypothetical MLR model for the antioxidant activity (pIC50) of a class of phenols might look like: pIC50 = 0.8 * TPSA - 0.5 * HOMO + 1.2 * RBN + 2.1 This equation would suggest that activity increases with higher TPSA and more rotatable bonds, and with lower HOMO energy.

Partial Least Squares (PLS) Regression : PLS is a more advanced technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. It reduces the descriptors to a smaller number of uncorrelated latent variables (principal components) and then performs regression on these components. researchgate.net

The final QSAR model's quality is assessed through rigorous validation techniques to ensure its predictive power for new, untested compounds. rsc.org Such models are instrumental in screening large chemical libraries and prioritizing candidates for synthesis and testing. frontiersin.org

Model Validation (e.g., Cross-validation R²)

The reliability of any computational model, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, hinges on rigorous validation. Model validation assesses the predictive power and robustness of a model on data not used during its development. fastercapital.com A primary technique for this is cross-validation.

Cross-validation is a resampling method that involves partitioning a dataset into subsets. fastercapital.com In a common approach called k-fold cross-validation, the data is divided into 'k' folds or subsets. The model is then trained on k-1 folds and tested on the remaining fold. psu.edu This process is repeated 'k' times, with each fold serving as the test set once. psu.edu This ensures that the model's performance is not dependent on a specific training-test split, thus preventing issues like overfitting, where a model performs well on training data but fails to generalize to new data. fastercapital.com

The performance is often quantified using the coefficient of determination, R² (R-squared). R² measures the proportion of the variance in the dependent variable (e.g., biological activity) that is predictable from the independent variables (e.g., molecular descriptors). fastercapital.com A cross-validated R² (often denoted as Q²) is calculated from the predictions made on the test sets during the cross-validation process. An acceptable Q² value indicates a model with good predictive ability. For instance, a model predicting the binding affinity of 2-acetoxymethylphenol derivatives would be considered robust if it demonstrates a high Q² value, signifying its ability to accurately predict the affinity of novel compounds.

The formula R² = 1 - (E(y - ŷ)²) / V(y) is generally recommended for calculating R² in each fold, where E(y - ŷ)² is the mean square error and V(y) is the variance of the observed values. stackexchange.com The final reported metric is typically the average of the R² values from all folds. stackexchange.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as 2-acetoxymethylphenol, and a target macromolecule, typically a protein or nucleic acid. jscimedcentral.commdpi.com

Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. jscimedcentral.comresearchgate.net The process involves two main steps: first, generating a variety of possible binding poses of the ligand within the binding site, and second, using a scoring function to rank these poses based on their predicted binding affinity. jscimedcentral.com This technique is crucial for identifying potential drug candidates by screening large libraries of compounds against a specific biological target. medsci.org For 2-acetoxymethylphenol, docking could be used to predict its binding mode within a target enzyme's active site, providing hypotheses about its mechanism of action. mdpi.com

Molecular Dynamics (MD) Simulations provide detailed information about the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of the ligand-receptor complex, such as conformational changes and the stability of interactions. mdpi.comdovepress.com An MD simulation of a 2-acetoxymethylphenol-protein complex would start with the best-docked pose and simulate its behavior over nanoseconds, assessing the stability of the binding and the specific interactions that maintain the complex. mdpi.comnih.gov

Ligand-Target Interaction Analysis

Following molecular docking and MD simulations, a detailed analysis of the interactions between the ligand and its target is essential for understanding the basis of molecular recognition. nih.govplos.org These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic interactions. jscimedcentral.comeasychair.org

For 2-acetoxymethylphenol, its chemical structure suggests several potential interactions:

Hydrogen Bonding: The hydroxyl (-OH) group and the carbonyl oxygen (C=O) in the ester group can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact with nonpolar amino acid residues in the target's binding pocket. plos.org

Pi-Alkyl and Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-alkyl interactions with alkyl side chains of amino acids or pi-pi stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan.

Analyzing these interactions helps to rationalize the binding affinity and specificity of the ligand. researchgate.net For example, identifying key amino acid residues that form strong hydrogen bonds with the hydroxyl group of 2-acetoxymethylphenol can guide the design of more potent inhibitors. plos.org

| Interaction Type | Potential 2-Acetoxymethylphenol Moiety | Potential Target Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxyl group (-OH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Hydroxyl group (-OH), Carbonyl oxygen (C=O) | Histidine, Lysine, Arginine |

| Hydrophobic | Phenyl ring | Alanine, Valine, Leucine, Isoleucine |

| Aromatic (Pi-Pi Stacking) | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the target is unknown. dergipark.org.tr A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. dergipark.org.trresearchgate.net

For 2-acetoxymethylphenol, a pharmacophore model could be generated based on its key chemical features:

A Hydrogen Bond Donor (from the hydroxyl group).

A Hydrogen Bond Acceptor (from the carbonyl and hydroxyl oxygens).

An Aromatic Ring (the phenyl group).

A Hydrophobic feature (associated with the phenyl ring).

By aligning a set of known active molecules and identifying their common features, a 3D pharmacophore model can be constructed. researchgate.net This model then serves as a 3D query to screen virtual databases for new compounds that match the pharmacophore and are therefore likely to be active. medsci.orgnih.gov

| Pharmacophoric Feature | Moiety in 2-Acetoxymethylphenol |

| Aromatic Ring | Phenyl group |

| Hydrogen Bond Donor | Hydroxyl group |

| Hydrogen Bond Acceptor | Hydroxyl group, Ester carbonyl |

| Hydrophobic Center | Phenyl group |

Ligand-Based Design Principles

Ligand-based drug design leverages the knowledge of known active molecules, like 2-acetoxymethylphenol, to develop new and improved therapeutic agents. fiveable.mebiosolveit.de This approach is particularly valuable when the three-dimensional structure of the biological target is not available. dergipark.org.tr The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. mdpi.com

Several computational strategies fall under ligand-based design:

Similarity Searching: This involves screening compound libraries to find molecules that are structurally similar to a known active ligand (the query molecule). Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophoric features. researchgate.netbiosolveit.de

Scaffold Hopping: This technique aims to discover new molecular backbones (scaffolds) that can support the same pharmacophoric features as the original ligand. biosolveit.de Starting with 2-acetoxymethylphenol, scaffold hopping tools could identify different core structures that maintain the crucial hydrogen bonding and aromatic features required for activity.

Bioisosteric Replacement: This principle involves substituting a part of the molecule with a chemical group (a bioisostere) that retains similar physical or chemical properties, potentially improving the compound's potency or pharmacokinetic profile. drugdesign.org For example, the hydroxyl group on 2-acetoxymethylphenol could be replaced with other hydrogen-bonding groups to explore new interactions.

These design principles, informed by pharmacophore models and QSAR studies, guide the creative process of designing novel molecules with desired biological effects. drugdesign.org

Biological Activity and Mechanistic Investigations of 2 Acetoxymethylphenol in Vitro Focus

In Vitro Mechanistic Studies of 2-Acetoxymethylphenol Interactions

Reactive Oxygen Species (ROS) Induced Mechanisms

Quinone Methide Formation Pathways

2-Acetoxymethylphenol can serve as a precursor to a highly reactive electrophilic intermediate known as a quinone methide (QM). acs.org This transformation is a key aspect of its biological activity. Quinone methides are transient species that can be generated from stable precursors like 2-acetoxymethylphenol under specific conditions. wikipedia.orgresearchgate.net The formation of quinone methides can be initiated through various mechanisms, including direct 2-electron oxidation of the parent phenol (B47542) or the elimination of a good leaving group. nih.gov In the case of 2-acetoxymethylphenol, the acetoxy group can function as a leaving group to facilitate the formation of the ortho-quinone methide.

These reactive intermediates are potent electrophiles and Michael acceptors, readily reacting with nucleophiles. wikipedia.org Their reactivity is a central element in their ability to interact with biological macromolecules. nih.gov The generation of quinone methides from phenolic compounds has been implicated in both the toxic and beneficial effects of these parent compounds. wikipedia.orgnih.gov

Some studies have explored the use of H2O2 to trigger the formation of quinone methides from precursor molecules, a strategy that holds potential for targeted therapies. acs.orgresearchgate.net This approach leverages the higher levels of reactive oxygen species (ROS) often found in tumor cells compared to normal cells. researchgate.net

DNA Cross-Linking Mechanisms

Quinone methides generated from precursors like 2-acetoxymethylphenol are capable of alkylating DNA, a process that can lead to the formation of DNA cross-links. acs.orgbaseclick.eu These cross-links can occur within the same DNA strand (intrastrand) or between the two strands of the double helix (interstrand). wikipedia.org By covalently linking the DNA strands, these agents can prevent the necessary separation of the strands for essential cellular processes like replication and transcription, ultimately leading to cell death. wikipedia.orgnih.gov

The alkylation of DNA by quinone methides is not random. They tend to react with specific nucleophilic sites on the DNA bases. acs.orgnih.gov Studies have shown that quinone methides can form adducts at various positions on deoxynucleosides, including the N1 and N2 positions of deoxyguanosine (dG) and the N6 position of deoxyadenosine (B7792050) (dA). acs.orgnih.gov The formation of these adducts represents a critical step in the mechanism of action for many DNA-damaging agents.